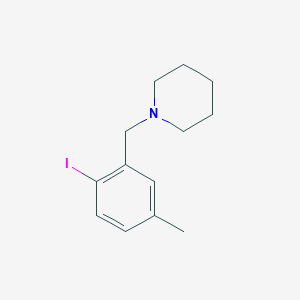

1-(2-Iodo-5-methylbenzyl)piperidine

Description

Properties

Molecular Formula |

C13H18IN |

|---|---|

Molecular Weight |

315.19 g/mol |

IUPAC Name |

1-[(2-iodo-5-methylphenyl)methyl]piperidine |

InChI |

InChI=1S/C13H18IN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |

InChI Key |

SQDHQPDQAYCKCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)I)CN2CCCCC2 |

Origin of Product |

United States |

Synthetic Strategies for 1 2 Iodo 5 Methylbenzyl Piperidine and Analogous Structures

De Novo Construction of the Piperidine (B6355638) Core

The creation of the piperidine ring from acyclic precursors offers a powerful approach to introduce substitution patterns that might be difficult to access through functionalization of the parent heterocycle. Several key strategies have been developed for this purpose.

Intramolecular C-H Amination Routes to Substituted Piperidines

Intramolecular C-H amination has emerged as a potent method for the direct formation of C-N bonds, enabling the cyclization of linear amine-containing substrates to form piperidines. This approach avoids the need for pre-functionalized starting materials, offering an atom-economical route to the desired heterocyclic core.

Recent advancements have showcased various catalytic systems to achieve this transformation. For instance, copper-catalyzed methods have been developed for the intramolecular radical C-H amination/cyclization of linear amines. mdpi.com These reactions can be initiated through different mechanisms, including anodic C-H bond activation via electrolysis or through the activation of an N-F bond with a copper catalyst. mdpi.com Another approach involves a 1,6-hydrogen atom transfer mechanism, also catalyzed by copper, to facilitate the radical cyclization and formation of the piperidine ring. mdpi.com

Cycloaddition Reactions in Piperidine Ring Formation

Cycloaddition reactions provide a convergent and often stereocontrolled route to complex cyclic systems, including the piperidine scaffold. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

A notable example is the hetero-Diels-Alder reaction, a [4+2] cycloaddition, which can construct the dihydropyridine (B1217469) ring that is then readily reduced to the corresponding piperidine. youtube.com This strategy has been employed in the synthesis of various substituted piperidines. Furthermore, the generation of highly reactive intermediates like 3,4-piperidyne has been reported, which can undergo cycloaddition reactions with trapping agents to furnish annulated piperidines. tcichemicals.com The development of photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones, which can be subsequently reduced to piperidines, further highlights the versatility of cycloaddition strategies. nih.gov

Catalytic Hydrogenation and Reduction Methodologies for Piperidine Synthesis

The catalytic hydrogenation of pyridine (B92270) and its derivatives is a classical and widely utilized method for the synthesis of piperidines. mdpi.comresearchgate.net This approach typically involves the use of transition metal catalysts under hydrogen pressure.

A variety of catalytic systems have been developed to improve the efficiency and selectivity of this transformation. Heterogeneous catalysts, such as platinum oxide (PtO2), are commonly used, often in acidic media like glacial acetic acid, to facilitate the reduction of substituted pyridines. asianpubs.org Research has also focused on developing more sustainable and milder conditions. For instance, electrocatalytic hydrogenation using a membrane electrode assembly with a carbon-supported rhodium catalyst allows for the conversion of pyridines to piperidines at ambient temperature and pressure. nih.govacs.org This method avoids the need for high pressures of hydrogen gas and harsh acidic conditions. researchgate.netnih.gov The choice of catalyst and reaction conditions can significantly influence the outcome, with different metals like palladium, nickel, and ruthenium also being employed. asianpubs.org

| Catalyst System | Substrate | Conditions | Product | Key Features |

| PtO₂ | Substituted Pyridines | H₂, Glacial Acetic Acid, 50-70 bar | Substituted Piperidines | Well-established method, effective for various substituted pyridines. asianpubs.org |

| Rh/C | Pyridine | Electrocatalytic, Ambient Temp. & Pressure | Piperidine | Sustainable approach, avoids high pressure H₂ and harsh acids. nih.govacs.org |

| Ruthenium(II) & Rhodium(I) | Pyridine Derivatives | NaBH₄, then Ru(II) or Rh(I) catalyst | Piperidines | Two-step reduction process. mdpi.com |

| Cobalt Nanoparticles | Pyridine Derivatives | H₂O solvent | Piperidines | Utilizes a heterogeneous cobalt catalyst. mdpi.com |

Radical Cyclization Approaches to Functionalized Piperidines

Radical cyclization reactions offer a powerful tool for the construction of functionalized piperidines from unsaturated precursors. rsc.org These reactions proceed through radical intermediates and are often characterized by their ability to form C-C or C-N bonds under mild conditions.

One common strategy involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org These radicals can be generated from various precursors. For instance, a photoredox strategy has been developed for the synthesis of spirocyclic piperidines, where a light-driven reduction of a linear aryl halide generates an aryl radical that undergoes regioselective cyclization. nih.gov Another approach utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Additionally, radical cyclizations of 1,6-enynes initiated by borane (B79455) addition or oxidation have been described for the stereoselective synthesis of piperidines. mdpi.com

Functionalization of Pre-existing Piperidine Rings

An alternative and often more direct approach to specific piperidine derivatives is the functionalization of a readily available piperidine ring. This is particularly relevant for the synthesis of 1-(2-Iodo-5-methylbenzyl)piperidine.

N-Alkylation with 2-Iodo-5-methylbenzyl Halides and Derivatives

The most straightforward method for synthesizing this compound is the N-alkylation of piperidine with a suitable 2-iodo-5-methylbenzyl halide, such as 2-iodo-5-methylbenzyl bromide or chloride. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the piperidine acts as the nucleophile, displacing the halide from the benzylic position.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thereby preventing the formation of the piperidinium (B107235) salt and driving the reaction to completion. researchgate.net Common bases used for this purpose include potassium carbonate or Hünig's base (N,N-diisopropylethylamine). researchgate.netresearchgate.net The choice of solvent can also be critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to an excess of the amine. researchgate.net

Recent developments in N-alkylation methodologies include metallaphotoredox catalysis, which allows for the coupling of a wide range of N-nucleophiles with alkyl bromides at room temperature using a copper catalyst and visible light. princeton.edu

| Alkylating Agent | Base | Solvent | Key Features |

| Alkyl bromide or iodide | Hünig's base | Acetonitrile | General and highly functional group tolerant method. researchgate.net |

| Alkyl halide | K₂CO₃ or NaH | DMF | Common and effective conditions for N-alkylation. researchgate.net |

| Alkyl bromide | LiOt-Bu, Copper(II) catalyst | Acetonitrile | Metallaphotoredox approach for room temperature coupling. princeton.edu |

Cross-Coupling Strategies for N-Arylation and Related C-N Bond Formation

The formation of the N-aryl or N-benzyl bond is a critical step in the synthesis of the target molecule and its analogs. While direct N-arylation of piperidine with an aryl halide is a common strategy, the synthesis of N-benzylpiperidines often involves the reaction of piperidine with a benzyl (B1604629) halide. However, cross-coupling reactions offer a versatile approach to forming C-N bonds, particularly for creating N-aryl piperidines.

Recent advancements have focused on the metal-catalyzed arylation of saturated cyclic amines. For instance, cobalt-catalyzed cross-coupling reactions between iodo-substituted cyclic amines and Grignard reagents have been developed. nih.gov This method has proven effective for the arylation of 4- and 3-halopiperidines. nih.gov Similarly, nickel-catalyzed reductive couplings are also utilized for this purpose. nih.gov Palladium-catalyzed reactions have also been explored, demonstrating the ortho-arylation of N-benzylpiperidines through directed C-H bond activation. semanticscholar.org

While many methods focus on the arylation of the piperidine ring itself, the synthesis of this compound involves the formation of a bond between the piperidine nitrogen and a benzylic carbon. This is typically achieved through nucleophilic substitution of a benzyl halide or a related derivative with piperidine. However, the principles of cross-coupling can be applied to the synthesis of precursors or analogs. For instance, the synthesis of aryl-substituted piperidines is a key area of research, with methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings being prominent. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.

A general strategy for accessing N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates. chemrxiv.org This method allows for the synthesis of a diverse range of substituted piperidines. chemrxiv.org

Table 1: Comparison of Cross-Coupling Strategies for C-N Bond Formation

| Catalyst System | Coupling Partners | Key Features |

| Cobalt/TMCD | N-Boc-3-iodopiperidine and m-methoxyphenylmagnesium bromide | Used in the synthesis of (±)-preclamol. nih.gov |

| Nickel | 4-halopiperidines and (hetero)aryl halides | Reductive coupling method. nih.gov |

| Palladium | N-benzylpiperidines and arylboronic acid pinacol (B44631) esters | Directed C-H bond activation for ortho-arylation. semanticscholar.org |

Introduction of Iodine via Electrophilic or Oxidative Iodination Methods

The introduction of an iodine atom onto the aromatic ring is another crucial step. This is typically achieved through electrophilic aromatic substitution, where an iodinating agent attacks the electron-rich aromatic ring.

Directed Iodination of Aromatic Moieties

Directed iodination allows for the regioselective introduction of iodine onto an aromatic ring by using a directing group to guide the electrophile to a specific position. While not directly applied to this compound in the provided context, the principles are relevant for the synthesis of specifically substituted analogs. For instance, Ni(II)-catalyzed C-H iodination with I2 can be directed by bidentate directing groups like amide-oxazoline (AO) and 8-aminoquinoline (B160924) (AQ). rsc.org This method proceeds through a nickelacycle intermediate. rsc.org

More general methods for the direct iodination of aromatic compounds often rely on an oxidizing agent to generate a more electrophilic iodine species from molecular iodine. researchgate.net A variety of oxidants can be used, including nitric acid, iodic acid, and hydrogen peroxide. researchgate.netnih.gov For activated arenes, reagents like molecular iodine with silica-supported ferric nitrate (B79036) (silfen) or iodine-copper(II) acetate (B1210297) can be effective. researchgate.net The choice of solvent can also influence the outcome of the reaction. For example, hexafluoroisopropanol has been shown to be an effective solvent for the regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org

Utilization of Hypervalent Iodine Reagents in Benzyl Iodination

Hypervalent iodine reagents are powerful oxidizing agents and have found extensive use in organic synthesis, including iodination reactions. arkat-usa.orgtandfonline.com These reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), can act as sources of electrophilic iodine or facilitate oxidative processes. arkat-usa.orgtandfonline.com

While direct benzyl iodination using these reagents is less common than aromatic iodination, they play a significant role in related transformations. For instance, hypervalent iodine reagents can mediate the chemoselective iodination of alkynes. acs.org They have also been used for benzylic C-H oxidation. acs.org Some hypervalent iodine reagents can be used in radical reactions, where they can act as radical acceptors for alkynylation reactions. acs.org The reactivity of hypervalent iodine compounds is attributed to their electrophilic nature and metal-like properties. beilstein-journals.org

Table 2: Selected Iodination Methods

| Reagent/Catalyst | Substrate Type | Key Features |

| Iodic Acid/H2SO4 | Deactivated arenes | Allows for iodination of less reactive aromatic rings. nih.gov |

| I2/Silfen | Activated arenes | Mild and direct method. researchgate.net |

| Ni(II)/I2 | Arenes with directing groups | Provides high regioselectivity through directed C-H activation. rsc.org |

| Hypervalent Iodine Reagents | Various, including alkynes | Powerful oxidizing agents, can be used in radical reactions. acs.org |

Chemo- and Regioselective Synthesis Considerations

The synthesis of a specific isomer like this compound requires careful control over both chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs).

In the context of this molecule, regioselectivity is paramount during the iodination step. The directing effects of the methyl group (ortho-, para-directing) and the benzylpiperidine group on the aromatic ring will influence the position of iodination. The synthesis of the desired 2-iodo-5-methyl isomer would likely require a strategy that either blocks the more reactive positions or utilizes a strongly directing process.

One-pot, multi-component reactions are an efficient strategy for achieving chemo- and regioselectivity in the synthesis of complex molecules. nih.govrsc.orgresearchgate.net These reactions combine multiple steps into a single operation, often with high atom economy and reduced waste. nih.govrsc.orgresearchgate.net For example, the synthesis of substituted benzo[c]pyrazolo researchgate.nettandfonline.comnaphthyridines has been achieved through a regioselective, one-pot, multi-component reaction. nih.govrsc.orgresearchgate.net While not directly applicable to the target molecule, this highlights a powerful approach for controlling selectivity in complex syntheses.

The choice of protective groups is also a critical consideration for ensuring chemoselectivity, especially when multiple reactive sites are present in a molecule. The use of protecting groups for amines, such as the N-Boc group, is common in the synthesis of piperidine derivatives to prevent unwanted side reactions during cross-coupling or other transformations. nih.gov

Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly DFT, would be the foundational approach to understanding the intrinsic properties of 1-(2-Iodo-5-methylbenzyl)piperidine.

Geometric Optimization and Conformational Analysis

A computational study would first involve optimizing the molecule's three-dimensional structure to find its most stable energy conformation. This analysis would identify key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would include the orientation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat conformation), the rotational angle of the benzyl (B1604629) group, and the spatial arrangement of the iodo and methyl substituents on the phenyl ring. Data for these parameters are currently unavailable.

Hypothetical Data Table: Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| C-N bond length (piperidine) | Data not available |

| C-I bond length (phenyl) | Data not available |

| Piperidine Ring Conformation | Data not available |

Electronic Structure and Molecular Orbital Theory

Analysis of the electronic structure would provide insights into the molecule's reactivity and properties. This involves mapping the electron density distribution and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, such calculations would reveal how the electron-withdrawing iodine atom and the electron-donating methyl and piperidine groups influence the electronic environment of the benzene (B151609) ring, but specific values and orbital plots have not been published.

Hypothetical Data Table: Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimental one. A computational study would provide predicted chemical shifts for each unique proton and carbon atom in this compound, but this information is not currently documented in research literature.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be used to model potential chemical reactions involving this compound. This involves mapping the entire reaction pathway, identifying intermediate structures, and calculating the energy of the transition states. Such analysis could, for example, elucidate the mechanism of its synthesis or its metabolism. However, no reaction mechanisms involving this specific molecule have been computationally modeled and published.

Molecular Dynamics Simulations for Conformation and Interaction Studies

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. For this compound, MD simulations could reveal its dynamic behavior in different solvents or its interaction with a biological target, such as a protein receptor. These simulations provide a deeper understanding of conformational flexibility and intermolecular interactions. At present, no MD simulation studies have been reported for this compound.

Chemical Reactivity and Transformations As a Synthetic Scaffold

Reactions Involving the Carbon-Iodine Bond

The presence of an iodine atom on the benzene (B151609) ring is the primary driver for its use in building molecular complexity. Aryl iodides are highly prized in synthesis due to the reactivity of the carbon-iodine bond, which is weaker than its lighter halogen counterparts, making it particularly susceptible to oxidative addition in catalytic cycles. libretexts.org

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. libretexts.org The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a Palladium(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orguwindsor.ca The high reactivity of aryl iodides makes them excellent substrates for these processes. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a robust method for forming biaryl structures or connecting the aromatic ring to alkyl or vinyl groups. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. libretexts.orgnih.gov For 1-(2-Iodo-5-methylbenzyl)piperidine, a Suzuki-Miyaura reaction would result in the formation of a new carbon-carbon bond at the 2-position of the benzyl (B1604629) group.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of aryl-alkynes, which are themselves versatile intermediates for further chemical transformations.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org A key feature of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the site of the iodine atom. worldwidejournals.comnih.gov

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner Example | Catalyst System Example | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(5-Methyl-2-phenylbenzyl)piperidine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(5-Methyl-2-(phenylethynyl)benzyl)piperidine |

While palladium catalysts are dominant, copper-mediated reactions also provide essential pathways for C-C, C-N, C-O, and C-S bond formation with aryl halides. The Sonogashira reaction, for instance, often uses a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Beyond this, classic reactions like the Ullmann condensation traditionally use copper to couple aryl halides with alcohols, amines, or thiols. These methods are particularly useful for forming heteroatom-aryl bonds. Modern variations have been developed with improved conditions, but the core transformation remains a powerful tool for arylation.

Table 2: Examples of Copper-Mediated Arylation Reactions

| Reaction Type | Nucleophile Example | Catalyst/Reagent Example | Potential Product Class |

|---|---|---|---|

| Ullmann Condensation (C-N) | Aniline | CuI, K₂CO₃ | N-Aryl-N'-(2-substituted-benzyl)piperidine derivatives |

| Ullmann Condensation (C-O) | Phenol | CuI, Cs₂CO₃ | Aryl ether derivatives |

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orgdiva-portal.org The success of an SNAr reaction is highly dependent on two factors: the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group, and the nature of the leaving group itself. wikipedia.orgnih.gov

For this compound, the aromatic ring is not strongly activated for SNAr. The methyl group is electron-donating, and the benzylpiperidine substituent is not a powerful electron-withdrawing group. Furthermore, in the typical "element effect" for SNAr reactions, iodide is the poorest leaving group among the halogens (F > Cl ≈ Br > I). nih.govresearchgate.net Therefore, subjecting this compound to SNAr conditions with nucleophiles like alkoxides or amines would likely require harsh reaction conditions or be unsuccessful without further modification of the aromatic ring to include activating substituents.

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate an aryl radical. This process can also be initiated by a radical initiator. mdpi.com The resulting 2-(piperidin-1-ylmethyl)-4-methylphenyl radical can then participate in a variety of subsequent reactions.

One important class of such transformations is Atom Transfer Radical Addition (ATRA), also known as the Kharasch addition. chemrxiv.org In this process, a radical adds to an alkene, and the resulting radical intermediate abstracts an atom (in this case, iodine) from the starting aryl iodide to propagate the radical chain. This allows for the formation of new carbon-carbon bonds under non-ionic conditions. chemrxiv.org The aryl radical generated from this compound could also be trapped in intramolecular cyclization reactions if a suitable tethered reactive partner is present in the molecule.

Reactivity at the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a tertiary amine, making it both basic and nucleophilic. This allows for a range of derivatization reactions that modify this portion of the molecule.

The lone pair of electrons on the piperidine nitrogen can readily attack various electrophiles. This enables straightforward derivatization to introduce new functional groups or to modify the molecule's properties.

N-Derivatization: Common reactions include acylation with acyl chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to form sulfonamides.

Quaternization: As a tertiary amine, the piperidine nitrogen can be alkylated by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation converts the neutral amine into a positively charged species, which significantly alters its physical and chemical properties, such as solubility.

Table 3: Representative Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Acylation | Acetyl chloride | Amide |

| N-Alkylation (Quaternization) | Methyl iodide | Quaternary ammonium iodide |

Ring-Opening and Rearrangement Reactions

The piperidine ring, a saturated heterocycle, is generally stable under many reaction conditions. However, under specific circumstances, it can participate in ring-opening and rearrangement reactions. While reactions documented for this compound itself are not prevalent in the literature, the reactivity of the piperidine moiety allows for predictions. For instance, N-substituted piperidines can be susceptible to ring-opening through various methods, including von Braun-type reactions using reagents like cyanogen (B1215507) bromide, which would cleave the ring to yield a cyanamide-functionalized alkyl chain.

Furthermore, rearrangement reactions, though less common for simple piperidines, can be induced. Radical-mediated rearrangements have been shown to facilitate ring-expansion of smaller nitrogen heterocycles, such as pyrrolines, into tetrahydropyridines rsc.org. Such a strategy, if adapted, could potentially lead to the formation of larger ring systems from the piperidine core. The presence of substituents on the piperidine ring itself can also influence its reactivity; for example, 2-furyl or 2-thienyl substituted piperidines are known to undergo ring opening to form alcohols and thiols, respectively mdpi.com.

Transformations of the Methyl Group and Benzyl Ring

Selective Oxidation/Reduction of the Methyl Group

The methyl group attached to the benzene ring at position 5 presents a handle for further functionalization through oxidation or reduction. The reactivity is analogous to that of other substituted toluenes.

Oxidation: The methyl group can be oxidized to various higher oxidation states, including an alcohol, aldehyde, or carboxylic acid, depending on the reagents and conditions employed. Strong oxidizing agents are typically required for these transformations.

Reduction: The term reduction is not applicable to the methyl group itself as it is already in a low oxidation state. However, if the methyl group were first oxidized to a carbonyl or carboxyl group, it could then be reduced. For instance, a carboxylic acid could be reduced back to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·SMe₂) beilstein-journals.org.

Table 1: Potential Oxidation Reactions of the Methyl Group

| Product Functional Group | Reagent(s) | Conditions |

|---|---|---|

| Alcohol (-CH₂OH) | Mild Oxidants | Controlled conditions |

| Aldehyde (-CHO) | e.g., Chromium trioxide (CrO₃) | Anhydrous, controlled stoichiometry |

Electrophilic Aromatic Substitution (if applicable to the substitution pattern)

The benzene ring of this compound is substituted with three groups: an iodo group at C2, a methyl group at C5, and a piperidinomethyl group at C1. The outcome of an electrophilic aromatic substitution (SEAr) reaction is determined by the cumulative directing and activating/deactivating effects of these substituents wikipedia.orgmasterorganicchemistry.com.

Iodo group (-I): Deactivating due to its electron-withdrawing inductive effect (-I), but ortho-, para-directing due to its electron-donating resonance effect (+R).

Methyl group (-CH₃): Activating and ortho-, para-directing due to its inductive and hyperconjugative effects.

Piperidinomethyl group (-CH₂-N(CH₂)₅): This benzyl-amine substituent is generally considered to be activating and ortho-, para-directing. However, under the strongly acidic conditions often used for SEAr, the piperidine nitrogen can be protonated, transforming the group into an electron-withdrawing, deactivating meta-director wikipedia.org.

The available positions for substitution are C3, C4, and C6.

Position C4: This position is para to the piperidinomethyl group and meta to both the iodo and methyl groups.

Position C6: This position is ortho to the piperidinomethyl group and meta to the methyl group. It is sterically hindered by the adjacent piperidinomethyl and iodo groups.

Position C3: This position is ortho to both the iodo and piperidinomethyl groups and meta to the methyl group.

Given these factors, substitution is most likely to occur at the C4 position, which is activated by the ortho-methyl and para-piperidinomethyl groups (assuming non-acidic conditions) and is sterically accessible. Under strongly acidic conditions where the amine is protonated, the directing effects would change significantly, likely deactivating the ring towards substitution.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Typical Catalyst | Potential Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 1-(4-Nitro-2-iodo-5-methylbenzyl)piperidine |

| Halogenation | Br₂, Cl₂ | FeBr₃, AlCl₃ | 1-(4-Bromo-2-iodo-5-methylbenzyl)piperidine |

Utility as a Precursor in Multi-Step Organic Synthesis

Design and Synthesis of Complex Heterocyclic Architectures

The structure of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The key feature is the aryl iodide, which serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

For example, the iodo group can readily participate in:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Heck Reaction: Coupling with alkenes to form substituted alkenes, which can be starting points for further cyclizations.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are precursors for many other functional groups and heterocyclic systems.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

By strategically choosing the coupling partner, chemists can use this compound to build intricate molecular frameworks. For instance, an intramolecular Heck reaction following the introduction of an alkene-containing side chain on the piperidine nitrogen could lead to novel polycyclic alkaloid-like structures mdpi.com. Similarly, multicomponent reactions, which form several bonds in a single operation, could employ this scaffold to rapidly generate complex molecules erciyes.edu.tr.

Application in Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. This compound is an ideal scaffold for DOS for two main reasons: the piperidine ring and the reactive aryl iodide.

The Piperidine Core: The piperidine ring is a common motif in many natural products and pharmaceuticals, providing a privileged three-dimensional core structure researchgate.net.

The Aryl Iodide Handle: The iodo group acts as a key diversification point. A library of boronic acids, amines, alkynes, or alkenes can be coupled to the core scaffold using the high-yielding and functional-group-tolerant cross-coupling reactions mentioned previously.

This approach allows for the systematic generation of a library of related compounds where the diversity element is introduced at the C2 position of the benzyl ring. Further diversity can be achieved by modifying the methyl group or the piperidine ring itself nih.gov. This strategy enables the rapid exploration of the structure-activity relationship of the resulting compounds.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is a well-established field, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. mdpi.com Future research on the synthesis of 1-(2-Iodo-5-methylbenzyl)piperidine is likely to focus on several key areas:

Green Chemistry Approaches: Traditional synthetic methods often involve hazardous reagents and solvents. Future methodologies will likely incorporate principles of green chemistry, such as the use of biocatalysis, water as a solvent, and solvent-free reaction conditions. mdpi.comrsc.org For instance, the use of enzymes or whole-cell biocatalysts could offer high selectivity and reduce the environmental impact of the synthesis. mdpi.com

Catalytic Systems: The development of novel catalysts is crucial for advancing synthetic efficiency. Research into metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, could provide more direct and versatile routes to substituted benzylpiperidines. mdpi.com The use of reusable and robust catalysts, like nanomaterials, is also a promising avenue for sustainable synthesis. rsc.org

| Synthetic Approach | Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. mdpi.com | Discovery and engineering of enzymes for specific transformations. |

| Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. mdpi.com | Development of more active and stable catalysts, ligand design. |

| One-Pot Reactions | Increased efficiency, reduced waste, and purification steps. ajchem-a.com | Design of novel multi-component reactions and cascade sequences. |

| Sustainable Solvents | Reduced environmental impact and improved safety. mdpi.com | Exploration of water, ionic liquids, and supercritical fluids as reaction media. |

Mechanistic Insights into Complex Transformations

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For a molecule like this compound, mechanistic studies could focus on:

Understanding Reaction Pathways: Detailed mechanistic investigations, often employing computational modeling and advanced spectroscopic techniques, can elucidate the intricate steps of a reaction. For example, understanding the precise mechanism of a catalytic cycle can lead to the design of more efficient catalysts. whiterose.ac.uk

Stereoselectivity: For chiral derivatives of piperidine, understanding the factors that control stereoselectivity is paramount. acs.org Mechanistic studies can reveal the transition states and intermediates that govern the stereochemical outcome of a reaction, enabling the development of highly stereoselective syntheses.

Integration with Flow Chemistry and Automated Synthesis

The shift towards continuous manufacturing processes is a significant trend in the chemical and pharmaceutical industries. Flow chemistry and automated synthesis offer numerous advantages over traditional batch processing. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors can lead to improved safety, better heat and mass transfer, and enhanced reproducibility. nih.govnih.gov The synthesis of this compound could be adapted to a flow process, potentially allowing for a more efficient and scalable production. nih.gov For instance, the iodination of the aromatic ring and the subsequent benzylation of piperidine could be performed in sequential flow reactors.

Automated Synthesis: Automated platforms can accelerate the synthesis and screening of libraries of compounds for drug discovery. nih.gov By integrating automated synthesis with high-throughput screening, researchers can rapidly explore the structure-activity relationships of derivatives of this compound. nih.gov

| Technology | Benefits for Synthesis of this compound |

| Flow Chemistry | Enhanced safety, improved scalability, better process control, potential for higher yields. nih.gov |

| Automated Synthesis | Rapid synthesis of analogues for structure-activity relationship studies, high-throughput screening. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.